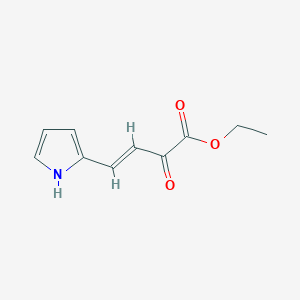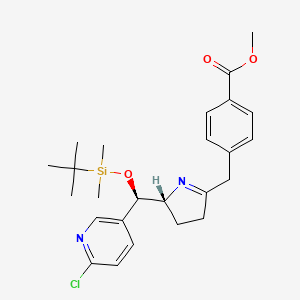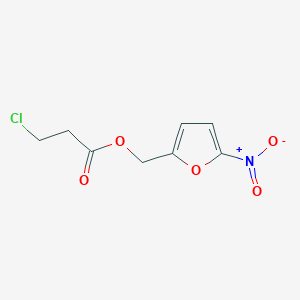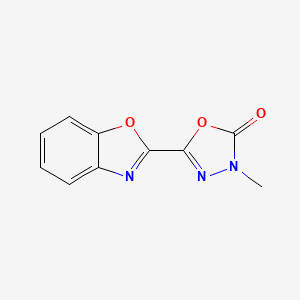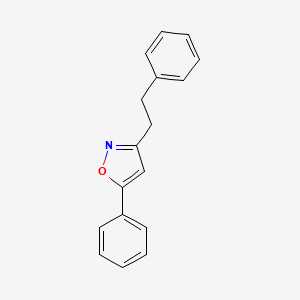
5-Phenyl-3-(2-phenylethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenethyl-5-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-5-phenylisoxazole typically involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) under mild conditions. Another method involves the reaction of hydroxyimoyl halides with dipolarophiles in the presence of a base like sodium bicarbonate at ambient temperature .
Industrial Production Methods
Industrial production of 3-Phenethyl-5-phenylisoxazole often employs scalable, solvent-free methods. One such method involves the use of a recyclable copper/alumina nanocomposite catalyst under ball-milling conditions . This approach is environmentally friendly and yields the desired product in moderate to excellent yields.
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-5-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Phenethyl-5-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenethyl-5-phenylisoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenylisoxazole
- 5-Phenylisoxazole-3-carboxylic acid
- 3,5-Diphenylisoxazole
Uniqueness
3-Phenethyl-5-phenylisoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
142231-17-2 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-phenyl-3-(2-phenylethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO/c1-3-7-14(8-4-1)11-12-16-13-17(19-18-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2 |
InChI Key |
HYGIRLJDBQSCSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


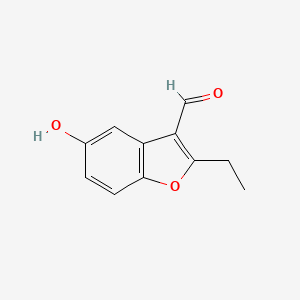
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)
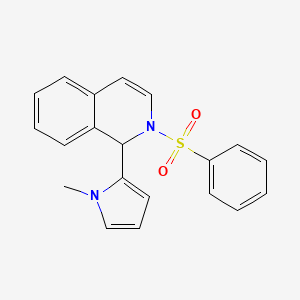

![3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12907581.png)

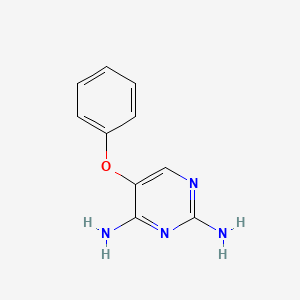
![Isoxazole, 4,5-dihydro-3-(4-nitrophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12907588.png)
![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)
